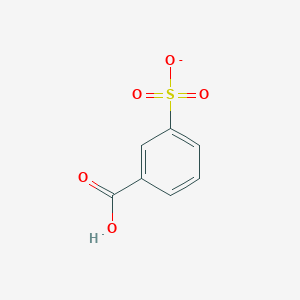

3-carboxybenzenesulfonate

Description

Chemical Identity: 3-Carboxybenzenesulfonate (sodium salt), also known as sodium 3-sulfobenzoate (CAS: 17625-03-5), is a sulfonated aromatic compound with a carboxyl group (-COOH) at the meta position relative to the sulfonate (-SO₃⁻) group . Its molecular formula is C₇H₅NaO₅S, and it is widely used in coordination chemistry, ionic liquid synthesis, and as a precursor for disulfide coupling reactions .

Properties

IUPAC Name |

3-carboxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWGSOMVXSRXQX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O5S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties :

- Solubility : Highly water-soluble due to its ionic sulfonate and carboxylate groups, making it suitable for aqueous-phase reactions .

- Reactivity : The carboxyl group enhances chelation with metal ions (e.g., Ce³⁺, Nd³⁺) to form stable complexes , while the sulfonate group facilitates homocoupling reactions to synthesize symmetric diaryl sulfides (up to 96% yield under optimized HCl conditions) .

Comparison with Structurally Similar Compounds

To contextualize the uniqueness of 3-carboxybenzenesulfonate, we compare it with analogous sulfonates, sulfonamides, and substituted benzene derivatives.

2.1. Sodium 4-Methylbenzenesulfonate (Tosylate)

- Structure : Contains a methyl (-CH₃) group instead of a carboxyl group.

- Applications : Primarily used as a leaving group in organic synthesis.

- Reactivity : Lacks chelating ability due to the absence of a carboxyl group. Homocoupling yields for diaryl sulfides are typically lower (e.g., ~80% under similar HCl conditions) compared to 3-carboxybenzenesulfonate .

2.2. 3-Chlorobenzenesulfonamide

- Structure : Replaces the carboxyl group with a sulfonamide (-SO₂NH₂) moiety (CAS: 17260-71-8) .

- Reactivity : The sulfonamide group enables hydrogen bonding but reduces solubility in polar solvents. Used in pharmaceuticals but less effective in metal coordination compared to 3-carboxybenzenesulfonate .

2.3. Phenyl 3-Aminobenzenesulfonate

- Structure: Features an amino (-NH₂) group instead of carboxyl (CAS: 13653-18-4) .

- Applications: Utilized in dye synthesis and as a crosslinking agent. The amino group provides nucleophilic reactivity but limits stability under acidic conditions, unlike the carboxyl group in 3-carboxybenzenesulfonate, which remains stable in HCl-mediated reactions .

2.4. 4-Chloro-3-nitrobenzenesulfonamide

- Structure: Combines sulfonamide with nitro (-NO₂) and chloro (-Cl) substituents .

- Reactivity : The electron-withdrawing nitro group increases acidity but reduces versatility in metal complexation. Primarily used in agrochemicals rather than materials science .

Performance in Homocoupling Reactions

3-Carboxybenzenesulfonate outperforms similar sulfonates in diaryl sulfide synthesis due to its dual functional groups:

- Yield: 96% under 12 mol/L HCl and 4.0 equiv. HCl, vs. ~80–85% for non-carboxylated analogs .

- Mechanism : The carboxyl group stabilizes intermediates via hydrogen bonding, enhancing reaction efficiency .

Preparation Methods

Reaction Mechanism and Conditions

Benzoic acid undergoes electrophilic substitution, where the sulfonating agent generates a reactive electrophile (SO₃H⁺). The meta-directing nature of the carboxylic acid group ensures preferential sulfonation at the 3-position. Optimal conditions include:

-

Temperature: 80–100°C to balance reaction rate and side-product formation.

-

Stoichiometry: A 1:1 molar ratio of benzoic acid to sulfonating agent, though excess SO₃ (up to 1.2 equivalents) improves yield.

-

Reaction Time: 4–6 hours, monitored by thin-layer chromatography (TLC) for completion.

Post-sulfonation, the crude product contains 3-sulfobenzoic acid (m-sulfobenzoic acid) alongside residual sulfuric acid and isomers.

Precipitation and Isolation of Alkali Metal Salts

Isolation of 3-carboxybenzenesulfonate as its alkali metal salt (e.g., sodium or potassium) is critical for purification. The method described in U.S. Patent 4,358,410 involves selective precipitation using alkali metal chlorides.

Key Steps:

-

Neutralization: The sulfonation mixture is diluted with ice water and neutralized with potassium hydroxide (KOH) or sodium hydroxide (NaOH) to pH 7–8.

-

Salt Precipitation: Addition of potassium chloride (KCl) or sodium chloride (NaCl) induces precipitation of the metal sulfonate.

-

Washing: The precipitate is rinsed with cold 3–10% KCl/NaCl to remove inorganic sulfates and excess acid.

Table 1: Precipitation Parameters and Outcomes

| Parameter | Optimal Range | Purity Improvement | Yield (%) |

|---|---|---|---|

| Temperature | <12°C | 25% reduction in NaCl | 85–90 |

| KCl Concentration | 10–15% (w/v) | 30% lower sulfates | 88–92 |

| Washing Volume | 500 mL/kg wet cake | 15% higher purity | N/A |

This method reduces sodium chloride content by 25% compared to earlier techniques, enhancing suitability for downstream applications like hydroxybenzoic acid synthesis.

Synthesis of Metal Complexes via Metathesis

3-Carboxybenzenesulfonate forms stable complexes with transition metals, such as silver, which are valuable in crystallography and catalysis. The synthesis of silver(I) 3-carboxybenzenesulfonate exemplifies this approach.

Procedure:

Table 2: Metathesis Reaction Conditions

| Reagent | Concentration (M) | Reaction Time | Crystal Form |

|---|---|---|---|

| AgNO₃ | 0.5 | 24 hours | Monoclinic |

| AgNO₃ (slow cooled) | 0.5 | 48 hours | Triclinic |

Phase transitions between crystal forms occur reversibly below 160 K, as confirmed by X-ray diffraction.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of 3-carboxybenzenesulfonate requires multimodal analysis:

Chromatographic Methods

Spectroscopic Techniques

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-carboxybenzenesulfonate derivatives for specific applications?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For esterification or salt formation (e.g., sodium 3-sulfobenzoate), use reflux with acid catalysts (e.g., H₂SO₄) and solvents like toluene. Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonic acid to alcohol) to maximize yield . For ionic liquid synthesis (e.g., 1-hexyl-3-propanenitrileimidazolium sulfobenzoate), ensure anhydrous conditions to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing 3-carboxybenzenesulfonate purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- FT-IR : Confirm sulfonate (-SO₃⁻) and carboxylate (-COO⁻) functional groups (peaks at ~1040 cm⁻¹ and ~1600 cm⁻¹, respectively) .

- NMR : Use ¹H/¹³C NMR to verify aromatic substitution patterns (e.g., meta-substitution in 3-carboxybenzenesulfonate) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can solubility profiles of 3-carboxybenzenesulfonate in binary solvent mixtures be systematically evaluated?

- Methodological Answer : Employ steady-state methods under controlled temperatures (e.g., 25–100°C). Prepare binary mixtures (e.g., water-ethanol) at varying ratios. Use gravimetric analysis or UV-vis spectroscopy to measure saturation concentrations. Data can be modeled with equations like the Apelblat model to predict solubility behavior .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported coordination behavior of 3-carboxybenzenesulfonate with lanthanides?

- Methodological Answer : Discrepancies in coordination modes (monodentate vs. bridging) may arise from pH or counterion effects. Use X-ray crystallography to determine solid-state structures (e.g., {[Ce(3-SBH)(H₂O)₄]₂CB6}·4NO₃ complexes) and compare with solution-phase data from EXAFS or UV-vis titration . Control pH (2.5–6.0) to assess protonation-dependent binding .

Q. How can computational methods (e.g., DFT) predict the reactivity of 3-carboxybenzenesulfonate in environmental degradation studies?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model reaction pathways with oxidants like peroxydisulfate (S₂O₈²⁻). Calculate activation energies for radical-mediated degradation (e.g., sulfate radical attack on the aromatic ring). Validate with LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated or desulfonated products) .

Q. What experimental design principles apply when studying 3-carboxybenzenesulfonate’s role in supramolecular assemblies (e.g., cucurbituril complexes)?

- Methodological Answer : Design host-guest systems by varying cucurbit[n]uril cavity sizes (n=6–8). Use isothermal titration calorimetry (ITC) to quantify binding affinities. Characterize assemblies via SC-XRD to confirm encapsulation modes. Adjust ionic strength to modulate electrostatic interactions between sulfonate groups and the host .

Q. How do synthetic byproducts of 3-carboxybenzenesulfonate impact its application in catalysis or materials science?

- Methodological Answer : Identify byproducts (e.g., sulfonic acid dimers) via GC-MS or MALDI-TOF. Assess their influence on catalytic activity (e.g., in ionic liquids) using kinetic studies (e.g., Arrhenius plots for reaction rates). For materials, compare thermogravimetric (TGA) and DSC profiles of purified vs. crude samples to evaluate thermal stability .

Methodological Considerations

- Safety and Handling : 3-Carboxybenzenesulfonate salts may cause eye/skin irritation (GHS Category 2). Use PPE (gloves, goggles) and work in fume hoods during synthesis. Neutralize waste with NaHCO₃ before disposal .

- Data Reproducibility : Document solvent batch effects (e.g., trace water in DMF) and humidity levels, as sulfonate salts are hygroscopic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.